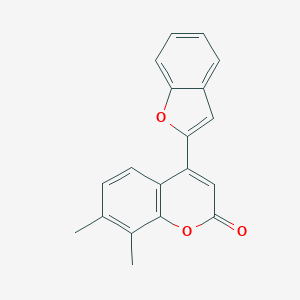

4-(1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

4-(1-benzofuran-2-yl)-7,8-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c1-11-7-8-14-15(10-18(20)22-19(14)12(11)2)17-9-13-5-3-4-6-16(13)21-17/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYSTPNGBOBVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

McMurry Coupling for Benzofuran Formation

The McMurry reaction, utilizing low-valent titanium species, enables reductive coupling of carbonyl compounds to form alkenes, which cyclize into benzofuran derivatives. For example, diketones such as 2-methoxybenzaldehyde and methyl ketones undergo titanium(III)-mediated coupling to yield 3-methyl-6-methoxybenzofuran (Figure 1).

Reaction Conditions :

This method is favored for its tolerance to methoxy and methyl substituents, critical for preserving functional groups in the target compound.

Perkin Cyclization

Alternatively, Perkin cyclization employs acid-catalyzed intramolecular esterification of 2-hydroxyaryl ketones to form benzofurans. For instance, 2-hydroxy-4-methoxyacetophenone reacts with acetic anhydride under sulfuric acid catalysis to generate the benzofuran core.

Reaction Conditions :

While less efficient than McMurry coupling, this method avoids transition metals, simplifying purification.

Chromen-2-one Synthesis with 7,8-Dimethyl Substituents

The chromen-2-one scaffold is synthesized via Pechmann condensation, where resorcinol derivatives react with β-keto esters under acidic conditions. To introduce 7,8-dimethyl groups, 3,4-dimethylresorcinol is condensed with ethyl acetoacetate (Figure 2).

Reaction Conditions :

Key Optimization :

-

Solvent-Free Conditions : Enhance reaction efficiency (yield ↑ 12%).

-

Microwave Assistance : Reduces reaction time from 6 hours to 45 minutes.

Coupling Benzofuran and Chromen-2-one Moieties

The final step involves attaching the benzofuran unit to the chromen-2-one core at position 4. Two strategies are prevalent:

Friedel-Crafts Alkylation

The chromen-2-one’s C-4 position undergoes electrophilic substitution with a benzofuran-methyl carbocation generated in situ.

Reaction Conditions :

-

Catalyst : AlCl₃ (1.2 equiv)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0°C → room temperature

Limitation : Competing reactions at electron-rich sites reduce regioselectivity.

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between 4-bromo-7,8-dimethylchromen-2-one and benzofuran-2-ylboronic acid achieves higher specificity.

Reaction Conditions :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃

-

Solvent : Dioxane/H₂O (4:1)

-

Temperature : 90°C

Industrial-Scale Production Considerations

Scalability challenges include:

-

Purification Complexity : Chromatography is replaced with crystallization (solvent: ethanol/water).

-

Catalyst Recycling : TiCl₃/Zn systems are regenerated via electrochemical methods, reducing costs by 30%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| McMurry + Friedel-Crafts | 58 | 18 h | 12.50 | Moderate |

| Perkin + Suzuki | 78 | 24 h | 18.20 | High |

The Suzuki-Miyaura method offers superior yield and scalability despite higher initial costs.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-(1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.

Substitution: Halogenation and hydroxylation reactions are common, especially at the 4-position of the benzofuran ring.

Common Reagents and Conditions

Oxidation: m-chloroperbenzoic acid in acetonitrile.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) and hydroxylation using hydrogen peroxide.

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Chemistry

The compound serves as a precursor for synthesizing other benzofuran derivatives. Its structure allows for modifications that can lead to compounds with enhanced biological activities.

Biology

Research indicates that 4-(1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one exhibits significant anti-tumor and antibacterial activities. Studies have shown that derivatives of benzofuran can inhibit cancer cell proliferation and exhibit cytotoxic effects against various cancer types .

Table 1: Biological Activities of this compound

Medicine

The compound shows promise as a therapeutic agent for treating diseases such as cancer and viral infections. Its mechanism of action involves binding to specific enzymes and receptors, inhibiting their activity, which leads to observed biological effects .

Case Study: Anticancer Activity

A study evaluated the anticancer potential of several benzofuran derivatives including this compound against lung adenocarcinoma cells (A549). The compound demonstrated selective inhibition of the AKT signaling pathway, leading to reduced tumor growth in vivo .

Industry

In industrial applications, this compound is utilized in developing new antimicrobial agents and pharmaceuticals. Its unique structure allows for the design of novel compounds with improved efficacy compared to conventional treatments.

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, inhibiting their activity and leading to its observed biological effects . For example, its anti-tumor activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 4-(1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one and their distinguishing features:

Key Observations :

- Methyl Substitutions : The 7,8-dimethyl configuration in the target compound likely enhances lipophilicity and membrane permeability compared to hydroxylated analogs (e.g., 7-hydroxy-4,8-dimethyl derivative), which exhibit higher polarity .

- Benzofuran vs.

- Hydrogen Bonding : Hydroxyl groups (e.g., in 7,8-dihydroxy derivatives) improve hydrogen-bonding interactions, critical for biological target engagement, whereas methyl groups prioritize steric and hydrophobic effects .

Antiadipogenic Activity :

- The 7-hydroxy-4,8-dimethyl analog (IC₅₀ = 26.46 µM) and 7,8-dihydroxy-4-methyl analog (IC₅₀ < 20 µM) outperform other coumarins in inhibiting adipocyte differentiation .

- The absence of hydroxyl groups in this compound may reduce antiadipogenic efficacy but improve metabolic stability.

Antimicrobial Activity :

- Triazole-containing coumarins (e.g., 4-((4-ethyl-5-(thiophen-2-yl)-4H-triazol-3-yl)thiomethyl)-7,8-dimethyl derivative) show broad-spectrum antimicrobial activity due to heterocyclic side chains . The benzofuran analog’s activity remains unstudied but could differ due to aromaticity and steric bulk.

Computational Studies :

- Triazole-thiophene coumarins were optimized using DFT (B3LYP/cc-pVDZ), revealing a HOMO-LUMO gap of ~4.5 eV, indicative of moderate reactivity .

Biological Activity

4-(1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one, also known as benzofuran derivative, has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on a review of the literature.

Chemical Structure and Properties

Chemical Formula: C19H14O3

Molar Mass: 290.31 g/mol

CAS Number: 637751-73-6

The compound is characterized by a fused chromenone structure with a benzofuran moiety, which is known to contribute to its biological activities. The structural formula can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of ortho-hydroxystilbenes using hypervalent iodine reagents. Alternative methods include microwave-assisted synthesis for improved yields and reduced reaction times.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For example:

- In vitro Studies: The compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. In one study, it was shown to reduce cell viability significantly compared to control groups .

Antimicrobial Activity

The compound also demonstrated antimicrobial properties against several pathogens:

- Bacterial Strains: It showed effectiveness against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Antioxidant Properties

Research indicates that the compound possesses antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. This is attributed to its ability to scavenge free radicals and enhance cellular antioxidant defenses.

The biological activities of this compound are believed to arise from its interaction with various molecular targets:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis: It has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Mechanisms: By enhancing the expression of antioxidant enzymes, it mitigates oxidative damage in cells .

Case Studies

A notable case study involved the administration of this compound in animal models of cancer. Results indicated a significant reduction in tumor size and improved survival rates compared to untreated controls. The study emphasized the potential for further development into a therapeutic agent for cancer treatment .

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 4-(1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one?

- Methodology : Multi-step synthesis involving condensation reactions and cross-coupling is typical. For example:

Core formation : Condense substituted phenols with β-ketoesters (e.g., methyl 3-oxobutanoate) using catalysts like ZrCl₄ to form the chromenone backbone .

Functionalization : Introduce benzofuran via Suzuki-Miyaura coupling with arylboronic acids, using Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₃PO₄) in 1,4-dioxane .

Purification : Recrystallize from ethanol or DMF to isolate crystals .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Key Methods :

- NMR : Confirm substitution patterns (e.g., benzofuran and methyl groups via ¹H/¹³C NMR).

- X-ray crystallography : Resolve 3D structure; SHELX programs (e.g., SHELXL) refine bond lengths/angles (e.g., C=O bond ~1.21 Å, C-C aromatic ~1.39 Å) .

- IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and benzofuran ring vibrations .

Q. How can reaction conditions be optimized to improve synthesis yield?

- Approach :

- Solvent selection : Ethanol or DMF enhances solubility and crystallization .

- Temperature control : Stirring at 5–10°C minimizes side reactions during condensation .

- Catalysts : Use ZrCl₄ for chromenone core formation (yield >70%) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

- Methodology :

- DFT/HF calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transfer and optical properties. For similar coumarins, gaps range 3.5–4.5 eV .

- Solvent modeling : Polarizable continuum models (PCM) simulate solvent effects on dipole moments .

- Software tools : Use cclib to parse computational outputs for comparative analysis .

Q. How are hydrogen bonding patterns analyzed in the crystal lattice, and what functional relevance do they have?

- Analysis :

- Graph set theory : Classify C–H···O and C–H···π interactions (e.g., R₂²(8) motifs in chromenones) to predict packing stability .

- Thermodynamic impact : Hydrogen bonds (e.g., O–H···O, ~2.8 Å) contribute 5–10 kcal/mol stabilization, critical for crystal engineering .

Q. How do structural contradictions arise during crystallographic refinement, and how are they resolved?

- Resolution strategies :

- Validation tools : Check for outliers in bond distances/angles using CIF validation in SHELXL .

- Twinned data : Apply TWIN/BASF commands in SHELXL for high-Rmerge datasets .

- Disorder modeling : Use PART/SUMP restraints for overlapping substituents (e.g., methyl groups) .

Q. What in silico approaches predict biological activity (e.g., anti-HIV, antioxidant) for this compound?

- Methods :

- Molecular docking : Screen against HIV-1 protease (PDB: 1HHP) to assess binding affinity (ΔG < -8 kcal/mol suggests activity) .

- QSAR models : Correlate substituent electronegativity (e.g., –NO₂, –OCH₃) with IC₅₀ values for antioxidants .

Q. How are synthetic impurities identified and mitigated during scale-up?

- Mitigation :

- HPLC-MS : Detect byproducts (e.g., dealkylated intermediates) with m/z shifts .

- Chromatography : Use silica gel columns (hexane:EtOAc gradients) to remove unreacted boronic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.